molecular formula C31H51NO8 B1210728 2-[6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

2-[6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

Cat. No. B1210728
M. Wt: 565.7 g/mol
InChI Key: OBUIQEYZGMZXPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde is a natural product found in Micromonospora cinerea and Micromonospora with data available.

Scientific Research Applications

Synthesis Methods and Intermediates

  • Synthesis of Long-Chain Polypropionates

    A study by Ancerewicz and Vogel (1996) outlines a method involving acidic condensation and hydroboration, leading to various intermediates, such as methyl 4-[1'-(3",5"-dimethylfuran-2"-yl)ethyl]-3,3-dimethoxy-6-exo-[(2-methoxy)ethoxy]-1,5-endo-dimethyl-7-oxabicyclo[2.2.1]heptane-2-endo-carboxylate. This process represents a new approach to synthesizing long-chain polypropionates using Diels-Alder monoadditions (Ancerewicz & Vogel, 1996).

  • Formation of DNA Adducts

    Wang et al. (2000) identified stable acetaldehyde DNA adducts, such as N(2)-ethylidenedeoxyguanosine. This research provides insights into the interaction of acetaldehyde with DNA, important for understanding its mutagenic and carcinogenic properties (Wang et al., 2000).

  • Heterocyclic Chemistry Applications

    Bialy and Gouda (2011) explored the use of cyanoacetamide for synthesizing heterocyclic compounds, demonstrating the versatility of acetaldehyde derivatives in organic synthesis and drug development (Bialy & Gouda, 2011).

Cyclization and Chemical Transformations

  • Prins-Type Cyclization of Oxonium Ions

    Fráter, Müller, and Kraft (2004) discussed the Prins cyclization, involving aldehydes and homoallylic alcohols, which can be applied to synthesize tetrahydro-2H-pyran and tetrahydrofuran derivatives. This illustrates the compound's role in creating complex molecular structures (Fráter, Müller, & Kraft, 2004).

  • Synthesis of Heteroaryl Substituted Enamines

    Antončopar, Stanovnik, and Tišler (1996) studied the reactivity of methyl groups with N, N-dimethylformamide dimethyl acetal, converting enamines to oximes and then to acetonitriles. This research highlights the chemical transformations using acetaldehyde derivatives (Antončopar, Stanovnik, & Tišler, 1996).

  • Applications in Multifunctionalized Building Blocks

    Peng, Zhao, and Zhu (2006) explored the use of ethyl 3-bromodifluoromethyl-3-benzyloxy-acrylate for introducing difluoromethene subunits into hydroxy esters. This research demonstrates the use of acetaldehyde derivatives as building blocks in synthetic applications (Peng, Zhao, & Zhu, 2006).

properties

Product Name

2-[6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

Molecular Formula

C31H51NO8

Molecular Weight

565.7 g/mol

IUPAC Name

2-[6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

InChI

InChI=1S/C31H51NO8/c1-9-27-20(4)14-18(2)10-11-25(34)19(3)15-23(12-13-33)30(22(6)26(35)17-28(36)39-27)40-31-29(37)24(32(7)8)16-21(5)38-31/h10-11,13-14,19-24,26-27,29-31,35,37H,9,12,15-17H2,1-8H3

InChI Key

OBUIQEYZGMZXPJ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)C

synonyms

antibiotic M-4365 G2
de-epoxy rosamicin
de-epoxy rosamicin phosphate
de-epoxy rosamicin sulfate
de-epoxy rosamicin tartrate, (R-(R*,R*))-isomer
de-epoxy rosamicin, (12Z)-isomer
de-epoxy rosamicin, dodecysulfate-(12E)-isomer
de-epoxy rosamicin, octadecanoate-(12E)-isomer
de-epoxy rosamicin, potassium dihydrogen phosphate
M-4365G2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Reactant of Route 2
2-[6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Reactant of Route 3
2-[6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Reactant of Route 4
2-[6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Reactant of Route 5
2-[6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Reactant of Route 6
2-[6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

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